1-Butyl-5-methyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
1-Butyl-5-methyl-3,7-dipropanoyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo compounds It is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple functional groups
Preparation Methods
The synthesis of 1-Butyl-5-methyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves several steps, starting with the preparation of the diazabicyclo[3.3.1]nonane core. This core can be synthesized through the reaction of a dicarboxylic acid ester with a suitable amine under controlled conditions . The subsequent steps involve the introduction of butyl and methyl groups, followed by the addition of propanoyl groups to the nitrogen atoms. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Butyl-5-methyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-5-methyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-5-methyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Butyl-5-methyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other diazabicyclo compounds, such as:
- 3-Methyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 3-Ethyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
These compounds share a similar bicyclic structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-butyl-5-methyl-3,7-di(propanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-5-8-9-18-12-19(14(21)6-2)10-17(4,16(18)23)11-20(13-18)15(22)7-3/h5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYELWSIDJUPGKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CN(CC(C1=O)(CN(C2)C(=O)CC)C)C(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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